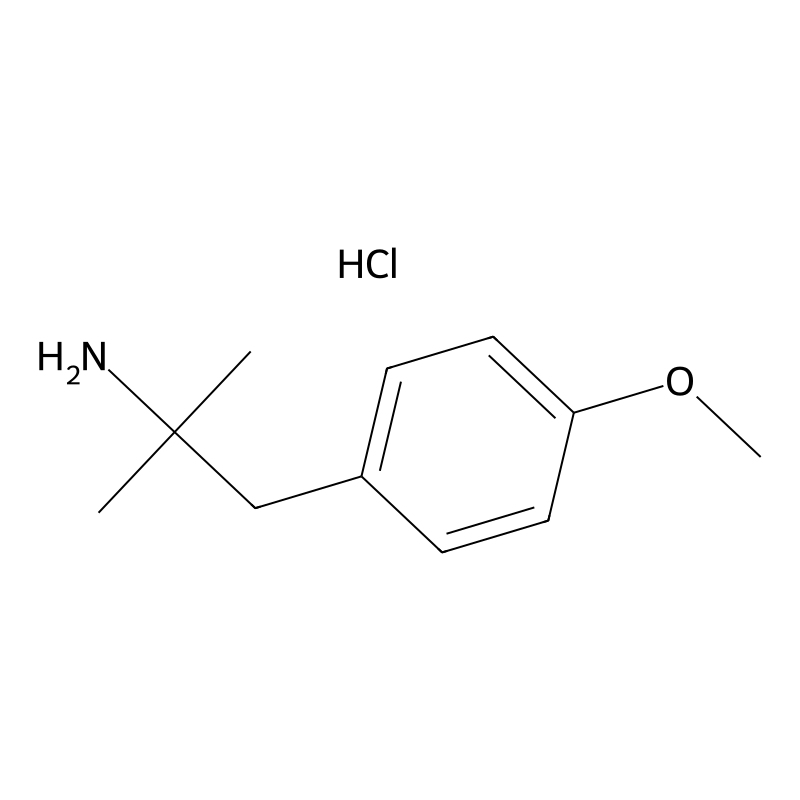1-(4-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1-(4-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride has the chemical formula C11H17NO·HCl and a molecular weight of 215.72 g/mol. It is classified under the category of amines and is often utilized in various chemical and biological research settings . The compound features a methoxy group attached to a phenyl ring, which contributes to its unique properties.
There is no scientific research currently available on the mechanism of action of 1-(4-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride.
- Alkylation: Reacting with alkyl halides to form more complex amines.
- Acylation: Reacting with acyl chlorides or anhydrides to produce amides.
- Reductive Amination: Involving the reaction of carbonyl compounds with amines in the presence of reducing agents.
These reactions are fundamental in synthesizing derivatives and exploring its reactivity .
Several methods can be employed to synthesize 1-(4-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride:
- Starting from 4-Methoxyphenylacetone: This method involves reductive amination with an appropriate amine.
- Using Phenylpropanolamine as a precursor: This involves methylation followed by hydrolysis.
- Direct alkylation of an amine: Utilizing 4-methoxyphenyl derivatives with methylating agents.
Each method varies in complexity and yield, making it essential to choose based on the desired application .
The compound has several notable applications:
- Pharmaceutical Research: Investigated for its potential therapeutic effects.
- Chemical Synthesis: Used as an intermediate in the synthesis of other pharmaceuticals.
- Neuropharmacology Studies: Explored for its interactions with neurotransmitter systems.
Its versatility makes it valuable in both academic and industrial settings .
Several compounds share structural similarities with 1-(4-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride. Here’s a comparison highlighting its uniqueness:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| 1-(3-Methoxyphenyl)-2-methylpropan-2-amine | C11H17NO·HCl | Different methoxy position affecting reactivity |
| 1-(4-Chlorophenyl)-2-methylpropan-2-amine | C11H16ClN | Chlorine substituent may enhance certain activities |
| 1-(4-Fluorophenyl)-2-methylpropan-2-amine | C11H16FN | Fluorine substituent introduces different properties |
The presence of different substituents (methoxy, chlorine, fluorine) leads to variations in biological activity and chemical reactivity, making each compound distinct despite their structural similarities .








